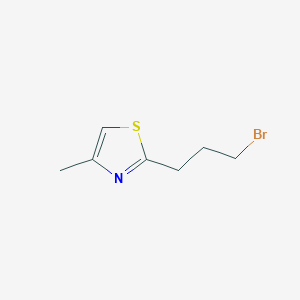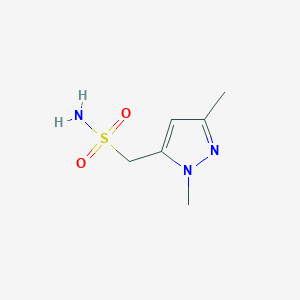![molecular formula C9H16N2O B13207193 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane ring system
Preparation Methods
The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a suitable precursor with ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -20°C to 80°C. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it has been shown to bind to the switch-II pocket of the KRAS G12C protein, acting as a covalent inhibitor . This interaction disrupts the function of the KRAS protein, which plays a key role in cellular proliferation and differentiation. The compound’s effects are mediated through the inhibition of downstream signaling pathways, leading to reduced tumor growth in cancer models .
Comparison with Similar Compounds
1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atoms within the ring system.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This derivative includes an additional prop-2-en-1-one moiety, which enhances its binding affinity and metabolic stability.
The uniqueness of this compound lies in its specific structural features and its ability to interact with particular molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(2,8-diazaspiro[3.5]nonan-2-yl)ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)3-2-4-10-5-9/h10H,2-7H2,1H3 |
InChI Key |
RTNLFBZFVWRENC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)

![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207146.png)
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B13207154.png)

![Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
![3-[1-(2-Bromophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207169.png)
![2-[(2,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13207171.png)



![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13207215.png)
